

Application Notes and Protocols for the Characterization of 3-(3-Iodophenoxy)piperidine

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Compound of Interest

Compound Name: 3-(3-Iodophenoxy)piperidine

CAS No.: 946725-88-8

Cat. No.: B1451575

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Introduction: The Significance of the 3-(3-Iodophenoxy)piperidine Scaffold

The **3-(3-Iodophenoxy)piperidine** moiety represents a significant structural motif in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.^{[1][2]} The introduction of a phenoxy linkage at the 3-position provides a versatile platform for exploring structure-activity relationships (SAR), while the iodine atom on the phenyl ring serves as a valuable handle for further synthetic elaboration, such as cross-coupling reactions, or as a heavy atom for crystallographic studies. Given its potential as a key intermediate, a thorough and reliable analytical characterization is paramount for researchers in synthetic and pharmaceutical sciences.

This guide provides a detailed exposition of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **3-(3-Iodophenoxy)piperidine**. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and predictive models to offer a robust framework for its

identification and characterization. The protocols outlined herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret high-quality analytical data.

Molecular Structure and Physicochemical Properties

IUPAC Name: **3-(3-Iodophenoxy)piperidine** Molecular Formula: C₁₁H₁₄INO Molecular Weight: 303.14 g/mol

Property	Predicted Value
LogP	3.1
Topological Polar Surface Area (TPSA)	21.3 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	2

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **3-(3-Iodophenoxy)piperidine**, both ¹H and ¹³C NMR will provide a detailed fingerprint of the molecular structure. The following sections outline the protocols for data acquisition and the predicted spectral data.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of **3-(3-Iodophenoxy)piperidine** (or its hydrochloride salt). b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. d. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrument Setup and Data Acquisition: a. Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity. b. Tune and shim the instrument according to standard procedures to achieve a narrow and symmetrical solvent peak. c. Acquire a ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be acquired to achieve an adequate signal-to-noise ratio. d. Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C . e. For more detailed structural confirmation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

The ^1H NMR spectrum of **3-(3-Iodophenoxy)piperidine** is expected to exhibit distinct signals for the aromatic and piperidine protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the ether linkage.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.45	t, $J \approx 1.5$ Hz	1H	Ar-H2	The proton between the two iodine-substituted carbons will appear as a triplet due to coupling with the two adjacent aromatic protons.
~7.25	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	Ar-H6	This proton will be a doublet of doublet of doublets due to coupling with H5, H4, and H2.
~7.00	t, $J \approx 8.0$ Hz	1H	Ar-H5	This proton will appear as a triplet due to coupling with H4 and H6.
~6.85	ddd, $J \approx 8.0, 2.5, 1.0$ Hz	1H	Ar-H4	This proton will be a doublet of doublet of doublets due to coupling with H5, H6, and H2.
~4.40	m	1H	O-CH (Piperidine C3)	The proton on the carbon bearing the phenoxy group will be deshielded and

will show complex multiplicity due to coupling with adjacent protons.

~3.20 - 2.80	m	4H	N-CH ₂ (Piperidine C2, C6)	The protons on the carbons adjacent to the nitrogen will be deshielded and will likely appear as a complex multiplet.
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~2.00 - 1.60	m	4H	CH ₂ (Piperidine C4, C5)	The remaining piperidine methylene protons will appear as a complex multiplet in the aliphatic region.
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~1.90	br s	1H	N-H	The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.
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Note: J values (coupling constants) are predicted and may vary in experimental data.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~158.0	Ar-C1 (C-O)	The aromatic carbon attached to the ether oxygen will be significantly deshielded.
~132.0	Ar-C5	Aromatic CH carbon.
~130.5	Ar-C6	Aromatic CH carbon.
~123.0	Ar-C2	Aromatic CH carbon.
~115.0	Ar-C4	Aromatic CH carbon.
~94.0	Ar-C3 (C-I)	The carbon directly attached to the iodine atom will be significantly shielded due to the heavy atom effect.
~75.0	O-CH (Piperidine C3)	The piperidine carbon attached to the oxygen will be deshielded.
~48.0	N-CH ₂ (Piperidine C2)	The piperidine carbon adjacent to the nitrogen.
~46.5	N-CH ₂ (Piperidine C6)	The other piperidine carbon adjacent to the nitrogen.
~30.0	CH ₂ (Piperidine C5)	Aliphatic piperidine carbon.
~24.0	CH ₂ (Piperidine C4)	Aliphatic piperidine carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable method for a molecule like **3-(3-Iodophenoxy)piperidine**, which contains a basic nitrogen atom that can be readily protonated.

Experimental Protocol: ESI-MS Data Acquisition

1. Sample Preparation: a. Prepare a stock solution of **3-(3-Iodophenoxy)piperidine** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. b. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v) containing a small amount of a proton source (e.g., 0.1% formic acid) to facilitate ionization.
2. Instrument Setup and Data Acquisition: a. Use an ESI-equipped mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight). b. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. c. Acquire data in positive ion mode. d. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule $[M+H]^+$. e. For fragmentation analysis (MS/MS), select the $[M+H]^+$ ion as the precursor and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Predicted Mass Spectral Data

High-Resolution Mass Spectrometry (HRMS):

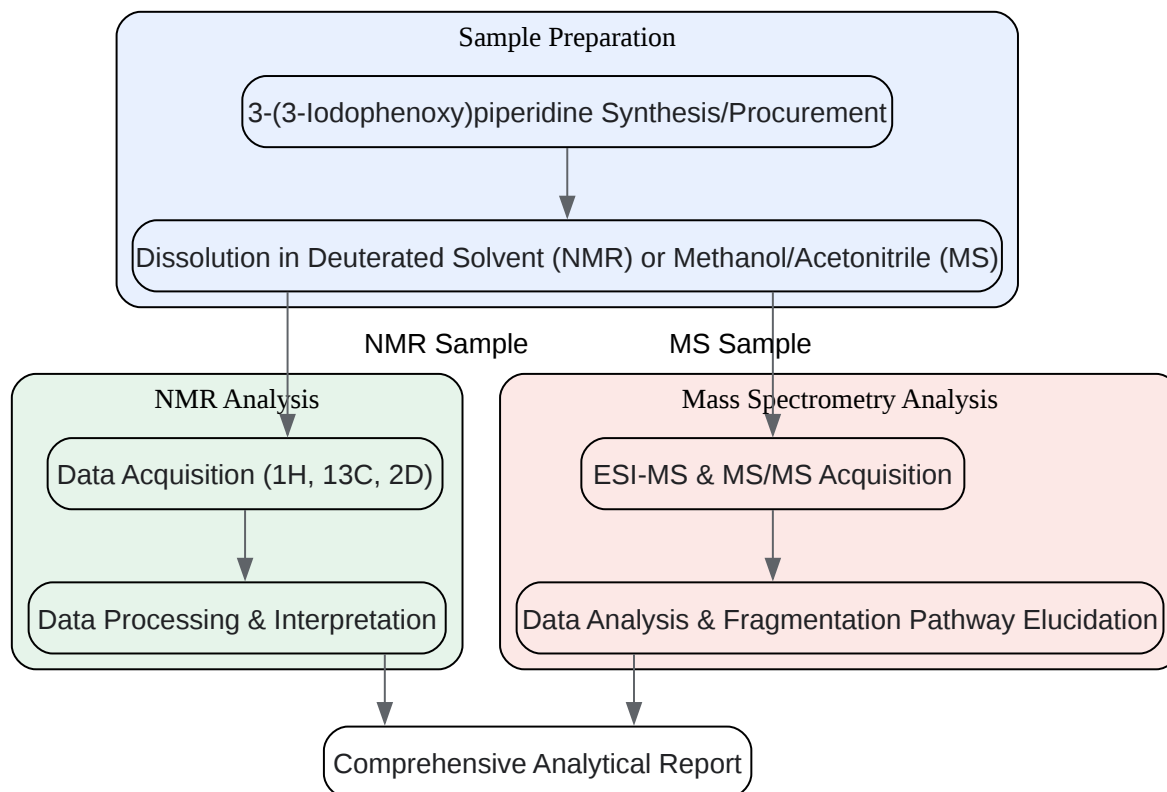
- Calculated m/z for $[C_{11}H_{15}INO]^+$ ($[M+H]^+$): 304.0193
- Expected Found m/z: 304.0193 ± 5 ppm

Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the protonated molecule ($[M+H]^+$ at m/z 304) is expected to proceed through several key pathways, primarily involving the piperidine ring and the ether linkage.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure/Identity
304	220	84 (C ₅ H ₁₀ N)	[Iodophenoxy] ⁺ fragment
304	177	127 (I)	[Phenoxypiperidine+H] ⁺ fragment
304	85	219 (C ₆ H ₄ IO)	[Piperidine+H] ⁺ fragment
220	93	127 (I)	[Phenoxy] ⁺ fragment

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the NMR and MS analysis of **3-(3-Iodophenoxy)piperidine**.



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Caption: Workflow for NMR and MS characterization.

Conclusion

This application note provides a comprehensive guide to the expected NMR and mass spectrometry data for **3-(3-Iodophenoxy)piperidine**, a compound of interest in pharmaceutical research. The detailed protocols for sample preparation and data acquisition, coupled with the predicted spectral data and fragmentation patterns, offer a solid foundation for the unambiguous characterization of this molecule. By following these guidelines, researchers can ensure the generation of high-quality, reliable analytical data, which is crucial for advancing drug discovery and development programs.

References

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Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0161565) [np-mrd.org]
- 2. docs.nrel.gov [docs.nrel.gov]
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